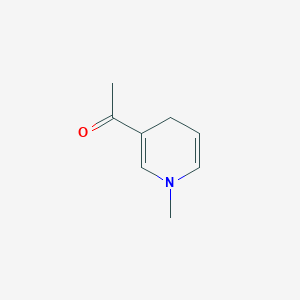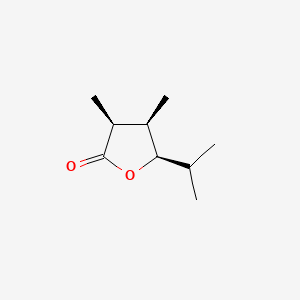
Propylamine, N-ethylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propylethylideneamine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups N-Propylethylideneamine is specifically an imine derivative, where the nitrogen atom is double-bonded to a carbon atom, forming a C=N functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Propylethylideneamine can be synthesized through several methods. One common approach involves the condensation reaction between propylamine and acetaldehyde. The reaction typically occurs under acidic or basic conditions, facilitating the formation of the imine bond. The reaction can be represented as follows:
[ \text{CH}_3\text{CHO} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH}=\text{NCH}_2\text{CH}_2\text{CH}_3} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of N-Propylethylideneamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and yield. Additionally, the reaction conditions, including temperature and pressure, are optimized to achieve high purity and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Propylethylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Wissenschaftliche Forschungsanwendungen
N-Propylethylideneamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of N-Propylethylideneamine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Propylamine: A primary amine with similar alkyl chain length but lacks the imine group.
N-Ethylidenepropylamine: An isomer with a different arrangement of the alkyl and imine groups.
N-Butylideneamine: A compound with a longer alkyl chain but similar imine functionality.
Uniqueness
N-Propylethylideneamine is unique due to its specific imine structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
20577-33-7 |
|---|---|
Molekularformel |
C5H11N |
Molekulargewicht |
85.15 g/mol |
IUPAC-Name |
N-propylethanimine |
InChI |
InChI=1S/C5H11N/c1-3-5-6-4-2/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
FBXWQCRRTFRZDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
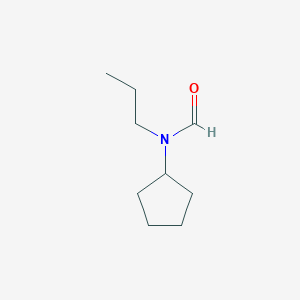
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)
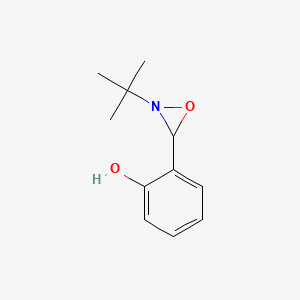
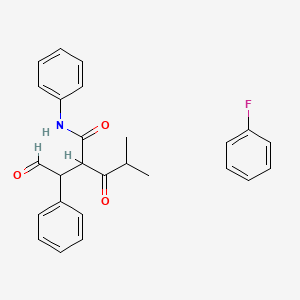

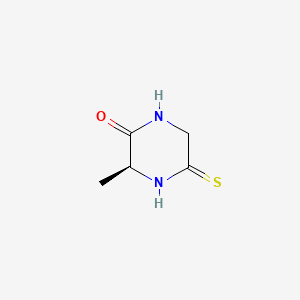
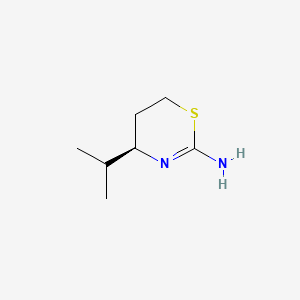
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
